molecular formula C27H26ClN3O3S2 B12036403 N-(2-chloro-4,6-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 476485-61-7

N-(2-chloro-4,6-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B12036403
CAS No.: 476485-61-7
M. Wt: 540.1 g/mol
InChI Key: QQPYEIIOUWKILL-UHFFFAOYSA-N
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Description

This compound features a benzothieno[2,3-d]pyrimidinone core substituted at the 3-position with a 4-methoxyphenyl group and at the 2-position with a sulfanyl-linked acetamide moiety. The acetamide is further substituted with a 2-chloro-4,6-dimethylphenyl group.

Properties

CAS No.

476485-61-7

Molecular Formula

C27H26ClN3O3S2

Molecular Weight

540.1 g/mol

IUPAC Name

N-(2-chloro-4,6-dimethylphenyl)-2-[[3-(4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C27H26ClN3O3S2/c1-15-12-16(2)24(20(28)13-15)29-22(32)14-35-27-30-25-23(19-6-4-5-7-21(19)36-25)26(33)31(27)17-8-10-18(34-3)11-9-17/h8-13H,4-7,14H2,1-3H3,(H,29,32)

InChI Key

QQPYEIIOUWKILL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=C(C=C5)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4,6-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multiple steps The initial step often includes the formation of the benzothieno[2,3-d]pyrimidine core through a cyclization reaction

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) can be employed to monitor the reaction progress and purify the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-4,6-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation or nitration reactions can introduce new functional groups into the compound.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2-chloro-4,6-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.

    Medicine: Potential therapeutic applications include its use as a lead compound for drug development.

    Industry: It can be utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(2-chloro-4,6-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Substituent on Benzothienopyrimidinone (Position 3) Substituent on Acetamide Phenyl Group Key Features
Target Compound 4-Methoxyphenyl 2-Chloro-4,6-dimethylphenyl Electron-donating methoxy group; sterically hindered acetamide substituent
CAS 477313-42-1 4-Chlorophenyl 2-Chloro-4,6-dimethylphenyl Electron-withdrawing chloro group; identical acetamide substituent
CAS 477330-62-4 4-Methoxyphenyl 2,3-Dimethylphenyl Reduced steric hindrance; no chloro substituent
N-(4-Ethylphenyl)-... 4-Methylphenyl 4-Ethylphenyl Methyl group (electron-donating) on core; ethyl group increases lipophilicity
CAS 499102-12-4 4-Methoxyphenyl 2-Ethylphenyl Ethyl group enhances hydrophobicity compared to methyl
CAS 477313-48-7 4-Chlorophenyl 2,5-Dimethylphenyl Chloro vs. methoxy electronic effects; altered methyl substitution pattern

Electronic Effects

  • Methoxy vs.
  • Ethoxy vs. Methoxy : In CAS 499102-12-4, a 4-ethoxyphenyl group introduces greater steric bulk and slightly enhanced electron donation compared to methoxy, which may affect metabolic stability .

Steric and Lipophilic Effects

  • In contrast, compounds like CAS 477330-62-4 (2,3-dimethylphenyl) lack chloro substituents, reducing electronegativity but maintaining moderate bulk .
  • Alkyl Groups : The 4-ethylphenyl group in N-(4-Ethylphenyl)-... increases lipophilicity compared to methyl-substituted analogues, which may enhance membrane permeability but reduce aqueous solubility .

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